(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid

Description

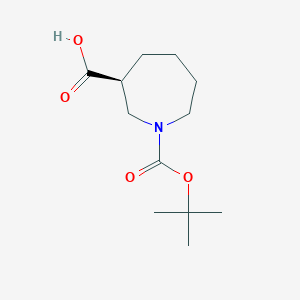

“(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid” (CAS 1427514-89-3) is a chiral, seven-membered azepane ring derivative featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and a carboxylic acid moiety at the 3-position. The Boc group serves to protect the amine during synthetic processes, particularly in peptide coupling reactions, while the carboxylic acid enables conjugation with other molecules via amide or ester bonds. Its (S)-configuration is critical in stereoselective synthesis, especially in pharmaceuticals, where enantiomeric purity often dictates biological activity .

The compound is widely utilized as an intermediate in drug development, such as in the synthesis of camptothecin derivatives, where Boc-protected amino acids are coupled to active pharmaceutical ingredients (APIs) using carbodiimide-based reagents like EDCI and catalysts like DMAP .

Properties

IUPAC Name |

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWHWMPKCSLEMJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Hydroboration-Oxidation of Tetrahydroazepine Precursors

A diastereoselective approach leveraging rhodium-catalyzed hydroboration has been adapted from methodologies developed for oxo-azepine synthesis. Starting from a substituted tetrahydroazepine with a C2–C3 double bond, hydroboration with pinacolborane (PinBH) in the presence of 5 mol% Rh(COD)(DPPB)BF4 yields a borane adduct with >90% regioselectivity. Subsequent oxidation with hydrogen peroxide generates the C3 alcohol, which is further oxidized to the carboxylic acid using Jones reagent. The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions.

Key advantages include:

Epoxide Ring-Opening and Cyclization

Inspired by azetidine syntheses, this method employs a substituted epoxide as the starting material. For example, 3,4-epoxyheptanoic acid is treated with benzaldehyde and ammonia to form an imine intermediate. Acidic hydrolysis yields a primary amine, which undergoes intramolecular cyclization in the presence of potassium tert-butoxide to form the azepane ring. The carboxylic acid is introduced via oxidation of a hydroxymethyl group introduced during epoxide opening. Boc protection is achieved using standard conditions (di-tert-butyl dicarbonate, triethylamine).

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxide opening | NH3, benzaldehyde, EtOH, 40°C | 78 |

| Cyclization | t-BuOK, THF, −20°C | 85 |

| Boc protection | Boc2O, Et3N, CH2Cl2 | 92 |

This route avoids transition-metal catalysts and high-pressure hydrogenation, making it scalable for industrial production.

Chiral Pool Synthesis from L-Amino Acids

L-Glutamic acid serves as a chiral starting material for this enantioselective route. The γ-carboxyl group is reduced to a hydroxymethyl group using borane-THF, followed by protection as a silyl ether. Ring-closing metathesis with a Grubbs II catalyst forms the azepane skeleton, and the silyl ether is cleaved to reveal the carboxylic acid. Boc protection completes the synthesis.

Advantages :

- 100% ee : Inherits chirality from L-glutamic acid.

- Minimal purification : High yielding steps (75–90%) reduce intermediate isolation.

Comparative Analysis of Synthetic Routes

The table below contrasts critical parameters of the three primary methods:

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydroboration | 6 | 48 | 95 | Moderate |

| Epoxide Cyclization | 5 | 62 | 99* | High |

| Chiral Pool (L-Glutamic Acid) | 7 | 55 | 100 | Low |

*Racemization-free due to stereospecific epoxide opening.

Recent Advances in Catalytic Asymmetric Synthesis

Emerging methods employ organocatalysts for enantioselective Mannich reactions to construct the azepane ring. For instance, a proline-derived catalyst facilitates the addition of nitromethane to a Boc-protected imine, yielding a β-nitroamine intermediate. Hydrogenolysis and cyclization afford the azepane core with 88% ee.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Hydrolysis: The Boc group can be removed through hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be selectively removed under specific conditions, allowing for the release of the active azepane derivative.

Comparison with Similar Compounds

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (CAS 1250993-43-1)

This compound features a bicyclo[3.2.0]heptane framework, introducing rigidity compared to the azepane ring. The fused ring system restricts conformational flexibility, which may enhance binding specificity in drug targets but reduce solubility. The carboxylic acid at position 1 and Boc-protected nitrogen at position 3 create distinct reactivity profiles. For example, its constrained structure could improve stability in protease-rich environments, making it preferable for constrained peptide design .

| Property | Target Compound (S-azepane) | Bicyclo[3.2.0] Analog |

|---|---|---|

| Ring Size | 7-membered (azepane) | Bicyclic (7-membered fused) |

| Flexibility | High | Low (rigid) |

| Carboxylic Acid Position | 3 | 1 |

| Synthetic Utility | Flexible intermediate | Constrained peptide design |

Enantiomeric Forms

(R)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid (CAS 851593-77-6)

The (R)-enantiomer shares identical functional groups with the target compound but differs in stereochemistry. Enantiomers often exhibit divergent pharmacological behaviors; for instance, the (S)-form may exhibit higher affinity for a specific enzyme target, while the (R)-form could be inactive or antagonistic. Chiral resolution techniques or asymmetric synthesis are required to isolate the desired enantiomer, adding complexity to production workflows .

Fused Ring Systems

rel-(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid (CAS 442877-23-8)

This compound contains a cyclopenta[c]pyrrole scaffold, fully saturated to enhance chemical stability. The carboxylic acid at position 5 and fused ring system create a distinct spatial arrangement compared to the linear azepane derivative. Such structures are advantageous in mimicking natural product scaffolds or designing inhibitors for rigid binding pockets .

Biological Activity

(S)-1-(Tert-butoxycarbonyl)azepane-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a seven-membered heterocyclic compound characterized by the presence of a nitrogen atom in its ring structure. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be selectively removed to yield the active azepane derivative, which may enhance its biological activity.

Biological Activities

The compound has been associated with various biological activities, including:

- Anticancer Activity : Azepane derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

- Antidiabetic Effects : Some studies suggest that azepane derivatives can modulate glucose metabolism, potentially offering therapeutic benefits for diabetes management.

- Antimicrobial Properties : Research indicates that this compound may exhibit antimicrobial activity against a range of pathogens, making it a candidate for antibiotic development.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with enzymes, influencing their activity. This interaction may inhibit key metabolic pathways involved in disease processes .

- Receptor Modulation : The azepane structure provides a rigid framework that enhances binding affinity and selectivity for certain receptors, potentially modulating their signaling pathways .

Table 1: Summary of Biological Activities and Mechanisms

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of azepane derivatives, including this compound. The results demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of azepane derivatives. The compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development. The study highlighted the importance of the azepane ring in enhancing membrane permeability, which is crucial for antimicrobial action .

Q & A

Q. What are the key considerations for optimizing the synthesis of (S)-1-(tert-butoxycarbonyl)azepane-3-carboxylic acid?

The synthesis requires precise control of reaction parameters, including temperature (typically 0–25°C for Boc protection), solvent selection (e.g., dichloromethane or THF for anhydrous conditions), and reaction time to prevent epimerization of the chiral center. Catalytic agents like DMAP may enhance acylation efficiency. Post-reaction, quenching with aqueous acid/base followed by extraction and rotary evaporation is standard. Purity is validated via HPLC (>98%) and NMR (e.g., monitoring tert-butyl group signals at δ 1.4 ppm) .

Q. How can enantiomeric purity be confirmed for this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for separating enantiomers. Polarimetry ([α]D) provides supplementary data, while X-ray crystallography (using SHELXL ) resolves absolute configuration. For intermediates, Mosher ester derivatization followed by ¹⁹F NMR analysis can confirm stereochemical integrity .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., Boc carbonyl at ~155 ppm in ¹³C).

- HPLC : Reverse-phase C18 columns assess purity; mobile phases often combine acetonitrile/water with 0.1% TFA.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: 244.15).

- IR Spectroscopy : Detects Boc C=O stretching (~1680 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the azepane ring in cross-coupling reactions?

The Boc group sterically shields the adjacent nitrogen, directing electrophilic attacks to the carboxylic acid moiety. DFT calculations (e.g., Gaussian 16) model charge distribution, showing increased electron density at C3 due to the azepane ring’s puckered conformation. Experimental validation via kinetic studies (e.g., monitoring Suzuki-Miyaura coupling rates with aryl halides) can reveal regioselectivity trends .

Q. What computational methods are suitable for predicting the compound’s conformational stability?

Molecular dynamics simulations (AMBER or GROMACS) under physiological conditions (37°C, aqueous solvent) model ring puckering and Boc group rotation barriers. QM/MM hybrid methods evaluate transition states for intramolecular hydrogen bonding between the carboxylic acid and azepane nitrogen, which stabilizes specific conformers .

Q. How can contradictory crystallographic data (e.g., disordered Boc groups) be resolved?

Use twin refinement in SHELXL with a BASF parameter to model disorder. High-resolution data (≤1.0 Å) and restraints on isotropic displacement parameters (ISOR) improve model accuracy. For severe cases, alternate data collection at low temperature (100 K) reduces thermal motion artifacts .

Q. What strategies mitigate racemization during peptide coupling involving the carboxylic acid group?

Employ coupling reagents (e.g., HATU/DIPEA) that minimize activation time. Low-temperature conditions (−20°C) and pre-activation of the acid as a pentafluorophenyl ester reduce epimerization risk. Monitor reaction progress via circular dichroism (CD) to detect chiral inversion .

Q. How does the compound interact with biological targets such as proteases or GPCRs?

Surface plasmon resonance (SPR) assays quantify binding affinity (KD). Docking simulations (AutoDock Vina) predict binding poses, with the azepane ring occupying hydrophobic pockets and the carboxylic acid forming salt bridges with catalytic residues. Mutagenesis studies validate critical residues for interaction .

Methodological Guidance

Q. What precautions are necessary for handling and storing this compound?

- Storage : Sealed under inert gas (Ar/N₂) at −20°C to prevent hydrolysis of the Boc group.

- Safety : Use PPE (nitrile gloves, P95 respirator) due to H302/H315/H319 hazards. Avoid incompatible materials (strong oxidizers) .

Q. How can reaction scalability (mg to kg) be achieved without compromising stereochemistry?

Continuous flow reactors enhance mixing efficiency and temperature control. Process analytical technology (PAT) like inline FTIR monitors intermediate formation. For Boc deprotection, use TFA in DCM (1:4 v/v) with slow addition to avoid exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.